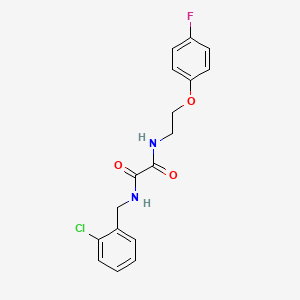![molecular formula C17H16F3NO5S B2766373 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1351634-51-9](/img/structure/B2766373.png)
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has a molecular formula of C17H16F3NO5S, an average mass of 403.373 Da, and a monoisotopic mass of 403.070129 Da . It is a complex organic compound that contains several functional groups, including a trifluoro group, a hydroxy group, a phenyl group, a dihydrobenzodioxine group, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The trifluoro group and the phenyl group are attached to the same carbon atom, which is also attached to a hydroxy group. This carbon atom is part of a propyl chain that is attached to a dihydrobenzodioxine ring. The sulfonamide group is attached to the 6-position of the dihydrobenzodioxine ring .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
A novel microbial strategy involving ipso-hydroxylation followed by fragmentation has been identified for the degradation of sulfonamide antibiotics, which includes compounds structurally related to N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. This degradation pathway is crucial for mitigating the environmental persistence of these compounds and their potential in propagating antibiotic resistance (Ricken et al., 2013).
Pharmaceutical Applications
Sulfonamide compounds, including derivatives of this compound, have been extensively studied for their pharmaceutical applications. These studies have focused on their potential as carbonic anhydrase inhibitors for the treatment of conditions such as glaucoma, where compounds have shown promising ocular hypotensive effects (Graham et al., 1989; Scozzafava et al., 2000).
Synthesis and Chemical Properties
The compound has also been a subject of interest in studies focusing on the synthesis of new sulfonamide derivatives, where it serves as a precursor or model compound. These studies aim at understanding the chemical properties and potential applications of such derivatives in various fields, including as enzyme inhibitors or in developing new pharmaceuticals (Irshad, 2018; Abbasi et al., 2019).
Biochemical Research
In biochemical research, the interaction of similar sulfonamide structures with proteins, such as bovine serum albumin, has been studied to understand their binding mechanisms and implications for drug design and delivery (Jun et al., 1971).
Propiedades
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO5S/c18-17(19,20)16(22,12-4-2-1-3-5-12)11-21-27(23,24)13-6-7-14-15(10-13)26-9-8-25-14/h1-7,10,21-22H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMYBAFVPCOPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2766292.png)


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2766297.png)
![2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide](/img/structure/B2766298.png)




![2,3-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2766309.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide](/img/structure/B2766311.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2766313.png)
